Lipophilicity (XLogP3) Differentiation from 4-Methoxybenzamide and 2,6-Difluorobenzamide Analogs
The target compound exhibits a computed XLogP3 of 2.4, which is approximately 1.4 log units higher than the 4-methoxybenzamide analog (CAS 2034449-28-8, XLogP3 ≈ 1.0) and approximately 0.5–0.8 log units higher than the 2,6-difluorobenzamide analog (CAS 2034507-19-0, XLogP3 ≈ 1.6–1.9, estimated) . This difference in lipophilicity may influence membrane permeability, protein binding, and nonspecific binding profiles in cell-based assays, which is a critical consideration for users screening across compound libraries .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Methoxy-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide (CAS 2034449-28-8): XLogP3 ≈ 1.0; 2,6-Difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide (CAS 2034507-19-0): XLogP3 estimated 1.6–1.9 |
| Quantified Difference | ΔXLogP3 = +1.4 vs. 4-methoxybenzamide analog; +0.5–0.8 vs. 2,6-difluorobenzamide analog |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm; experimental logP/logD not publicly available for any comparator in this set |
Why This Matters
Higher lipophilicity may confer superior membrane permeability in cell-based assays but also increased risk of nonspecific protein binding; researchers selecting compounds for kinase screening panels should consider this property when interpreting cellular vs. biochemical potency discrepancies.
- [1] PubChem Compound Summary CID 86266196: 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide. Property: XLogP3-AA = 2.4. View Source
- [2] PubChem Substance SID 480143760 (AA BLOCKS) and related substance records for CAS 2034449-28-8 and CAS 2034507-19-0. Computed XLogP3 values derived from SMILES via PubChem XLogP3 3.0. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. General reference on the impact of logP/logD differences on permeability and binding. View Source
